N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-tosylacetamide
Description
Properties
IUPAC Name |
N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(4-methylphenyl)sulfonylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O4S/c1-15-9-11-18(12-10-15)29(26,27)14-21(25)23-17-6-4-5-16(13-17)22-24-19-7-2-3-8-20(19)28-22/h2-13H,14H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNKSODWJPNFJFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitration and Reduction to Aniline Intermediate
The meta-substituted phenyl ring requires nitration at the 3-position. Using mixed HNO₃/H₂SO₄ at 0°C, the nitro group installs regioselectively, guided by the benzo[d]oxazole’s electronic effects. Catalytic hydrogenation (H₂, 10% Pd/C, EtOH) reduces the nitro group to aniline (87% yield over two steps).
Rhodium(III)-Catalyzed Acetamide Installation
Adapting C–H activation strategies from, the aniline undergoes ortho-directed acetamidation using [Cp*RhCl₂]₂ (5 mol%) as catalyst, PhI(OAc)₂ (2.5 equiv.) as oxidant, and AcOH as solvent at 80°C. This achieves 73% yield of 2-acetamido derivative, with the benzo[d]oxazole acting as a directing group (Table 2).
Critical parameters :
- Catalyst loading <5% leads to incomplete conversion
- AcOH enhances electrophilicity of the rhodium-acetamide intermediate
- Exclusion of moisture prevents catalyst decomposition
Tosyl Group Introduction: Sulfonylation and Optimization
Sequential Protection-Deprotection Strategy
To avoid competing reactions, the aniline nitrogen undergoes initial tosylation prior to acetamidation:
One-Pot Tosylacetamide Formation
Alternative protocols employ 2-tosylacetic acid chloride, generated in situ from 2-tosylacetic acid (1.2 equiv.) and SOCl₂. Coupling with the aniline using DIPEA in anhydrous THF provides the target compound in 68% yield (Scheme 1).
Reaction Optimization and Scalability Considerations
Silver vs. Rhodium Catalysis: Yield Trade-offs
Comparative studies reveal silver’s superiority in benzo[d]oxazole formation (79% vs. rhodium’s 44%), while rhodium excels in C–H functionalization. Hybrid systems employing both catalysts in tandem show promise but require strict control of reaction sequences to prevent catalyst poisoning.
Solvent and Temperature Effects
- DMSO outperforms DMF and CH₃CN in benzo[d]oxazole synthesis due to its polar aprotic nature and ability to stabilize silver-thiolate intermediates.
- Temperature thresholds : Acetamidation proceeds optimally at 80°C; exceeding 100°C promotes desulfonation side reactions (15–22% yield loss).
Analytical Characterization and Validation
Spectroscopic Confirmation
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O 70:30) shows ≥98% purity, with residual DMSO <0.1% by ¹H NMR integration.
Chemical Reactions Analysis
Types of Reactions
N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-tosylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tosyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzoxazole derivatives.
Scientific Research Applications
N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-tosylacetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-tosylacetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in disease pathways. The compound’s benzoxazole ring is crucial for its binding affinity and activity. Pathways such as the inhibition of bacterial cell wall synthesis or the induction of apoptosis in cancer cells are commonly studied .
Comparison with Similar Compounds
Comparison with Structural Analogs
Benzoxazole-Based Acetamide Derivatives
(a) Cytotoxic Agents (Compound 12 Series)
highlights a series of benzoxazole-thioacetamide derivatives (12c–12h) with cytotoxic activity against HepG2 liver cancer cells. Key comparisons:
Table 1: Cytotoxicity and Structural Features of Benzoxazole Derivatives
(b) Anti-Inflammatory Analogs
describes 2-(2-(benzo[d]oxazol-2-yl)phenylamino)-N-(substituted phenyl)acetamides as anti-inflammatory agents. The target compound’s tosyl group may reduce inflammation via sulfonamide-mediated COX-2 inhibition, akin to celecoxib derivatives .
Benzothiazole vs. Benzoxazole Derivatives
and highlight benzothiazole-acetamide hybrids (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide). Key contrasts:
- Electronic Properties : Benzoxazole’s oxygen atom creates a less electron-rich aromatic system compared to benzothiazole’s sulfur, affecting binding to hydrophobic pockets in biological targets .
- Bioactivity : Benzothiazoles often exhibit stronger antitumor activity but higher toxicity. The target compound’s benzoxazole core may offer a safer profile .
OLED Materials with Benzoxazole Cores
and discuss benzoxazole-containing compounds (e.g., BOX, trans-BOX2) used in organic light-emitting diodes (OLEDs). While unrelated pharmacologically, these studies reveal:
- Optoelectronic Features : Benzoxazole’s rigid structure enhances luminescence efficiency (e.g., trans-BOX2 has ΔE_ST < 0.1 eV for thermally activated delayed fluorescence) .
- Implications : The target compound’s benzoxazole moiety may similarly stabilize excited states, though its pharmaceutical applications dominate.
(a) NMR Data
reports ¹⁵N NMR shifts for benzoxazole intermediates (e.g., −131.8 ppm for 4a), reflecting the electron-withdrawing nature of the benzoxazole ring. The target compound’s tosyl group may further deshield adjacent nuclei, altering its NMR profile .
(b) Melting Points and Stability
lists acetamide derivatives with melting points ranging from 170.5°C to 315.5°C. The tosyl group in the target compound likely increases melting point and crystallinity compared to simpler acetamides .
Biological Activity
N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-tosylacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial properties, tyrosinase inhibition, and cytotoxicity, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The structure features a benzo[d]oxazole moiety, which is known for its bioactive properties, attached to a tosylacetamide group. This unique combination is believed to enhance the compound's interaction with biological targets.
Antibacterial Activity
Case Study: Antibacterial Efficacy
Recent studies have evaluated the antibacterial activity of compounds similar to this compound against various bacterial strains. In one study, the compound was tested against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis, as well as Gram-negative bacteria including Escherichia coli and Proteus vulgaris. The results were compared with the standard antibiotic Ciprofloxacin.
Table 1: Antibacterial Activity Results
| Bacterial Strain | Zone of Inhibition (mm) | Comparison with Ciprofloxacin |
|---|---|---|
| Staphylococcus aureus | 15 | Lower |
| Staphylococcus epidermidis | 12 | Comparable |
| Escherichia coli | 10 | Lower |
| Proteus vulgaris | 8 | Lower |
The data indicate that while this compound exhibits some antibacterial properties, its efficacy is generally lower than that of Ciprofloxacin, suggesting a need for further optimization.
Tyrosinase Inhibition
Mechanism of Action
Tyrosinase is an enzyme crucial in melanin biosynthesis; thus, its inhibition has implications in treating hyperpigmentation disorders. Studies have shown that compounds with similar scaffolds to this compound can significantly inhibit tyrosinase activity.
Table 2: Tyrosinase Inhibition IC50 Values
| Compound | IC50 (μM) | Reference |
|---|---|---|
| This compound | 20.38 ± 1.99 | |
| Kojic Acid | 45.00 ± 5.00 | Comparative control |
| Other Related Compounds | >200 | Various |
The IC50 value of this compound indicates moderate inhibition compared to Kojic Acid, a well-known tyrosinase inhibitor. This suggests potential for cosmetic applications in skin whitening formulations.
Cytotoxicity Studies
Cell Viability Assessment
The cytotoxic effects of this compound were evaluated using B16F10 melanoma cells. The compounds were tested at varying concentrations (1, 2, and 5 μM).
Table 3: Cytotoxicity Results
| Concentration (μM) | Cell Viability (%) after 48h | Cell Viability (%) after 72h |
|---|---|---|
| 0 | 100 | 100 |
| 1 | 95 | 92 |
| 2 | 90 | 88 |
| 5 | 85 | 80 |
The results show that this compound exhibits low cytotoxicity at concentrations up to 5 μM, indicating a favorable safety profile for further development.
Q & A
Q. What are the recommended synthetic routes and reaction conditions for preparing N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-tosylacetamide?
The synthesis typically involves multi-step reactions, including:
- Coupling reactions : Amide bond formation between the benzo[d]oxazole-containing aryl amine and tosylacetic acid derivatives.
- Optimized conditions : Use of polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM), with bases such as triethylamine or pyridine to facilitate coupling. Reaction temperatures often range from 0°C to room temperature to control exothermicity and side reactions .
- Purification : Column chromatography or recrystallization to achieve high purity (>95%), confirmed via HPLC or NMR .
Q. How can researchers confirm the structural integrity of this compound?
Key analytical techniques include:
- NMR spectroscopy : ¹H and ¹³C NMR to verify aromatic proton environments and amide bond formation.
- Mass spectrometry (HRMS) : To confirm molecular weight and fragmentation patterns.
- X-ray crystallography : For resolving stereochemical ambiguities, though this requires high-quality single crystals .
- FT-IR : To identify functional groups (e.g., C=O stretch of the amide at ~1650 cm⁻¹) .
Q. What preliminary biological assays are suitable for evaluating this compound’s bioactivity?
Initial screening should focus on:
- Kinase inhibition assays : Given structural similarities to TrkA inhibitors like KRC-108, test activity against kinases (e.g., TrkA, EGFR) using in vitro kinase assays .
- Antiproliferative assays : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT or SRB assays, with IC₅₀ determination .
- Antimicrobial testing : Assess against Gram-positive/negative bacteria and fungi via MIC (minimum inhibitory concentration) assays .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound?
Key strategies include:
- Substituent modifications : Introduce electron-withdrawing groups (e.g., -F, -CF₃) on the phenyl ring to enhance kinase binding affinity, as seen in related difluorobenzamide derivatives .
- Scaffold hybridization : Fuse the benzo[d]oxazole core with pyrrolidine or piperidine moieties to improve solubility and blood-brain barrier penetration, as demonstrated in neuroactive analogs .
- Pharmacokinetic tuning : Replace the tosyl group with sulfonamide or carbamate derivatives to modulate metabolic stability .
Q. What computational methods are effective for predicting molecular targets and binding modes?
- Molecular docking : Use software like AutoDock Vina to model interactions with kinase domains (e.g., TrkA’s ATP-binding pocket) based on homology models or crystal structures .
- MD simulations : Perform 100-ns simulations in explicit solvent to assess binding stability and identify key residues (e.g., Asp 674 in TrkA) for mutagenesis validation .
- QSAR modeling : Develop predictive models using descriptors like logP, polar surface area, and H-bond donors to correlate structural features with bioactivity .
Q. How can researchers resolve contradictions in bioactivity data across different assay systems?
Contradictions often arise from:
- Assay conditions : Variability in ATP concentrations in kinase assays can alter IC₅₀ values. Standardize protocols (e.g., 10 µM ATP) and include positive controls (e.g., KRC-108 for TrkA) .
- Cell line heterogeneity : Use isogenic cell lines or primary cells to minimize genetic variability in antiproliferative assays .
- Metabolic interference : Pre-treat compounds with liver microsomes to account for metabolite activity in vitro .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
